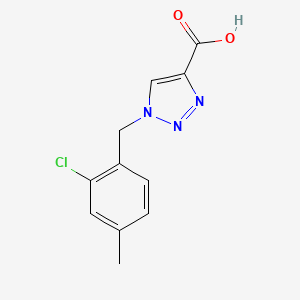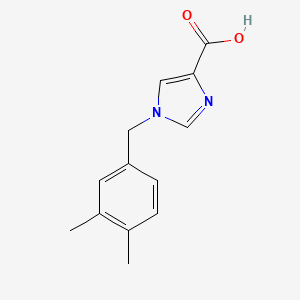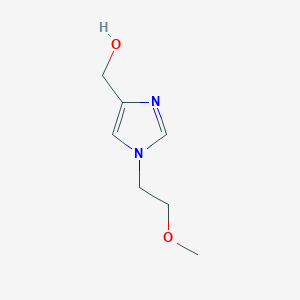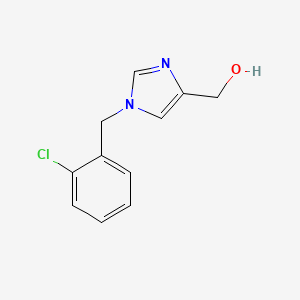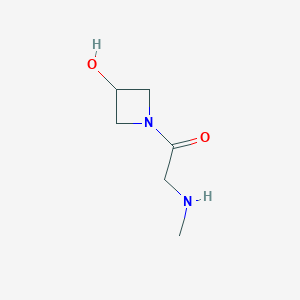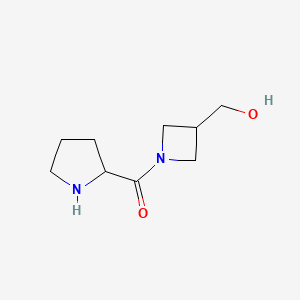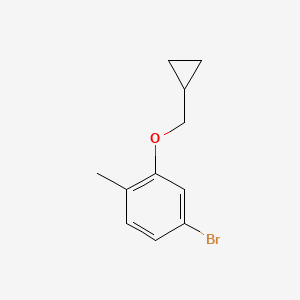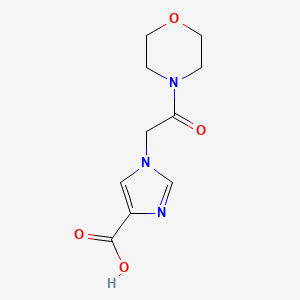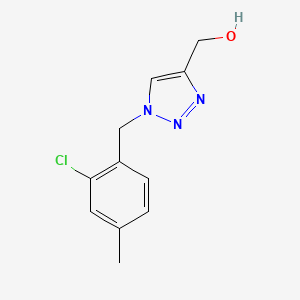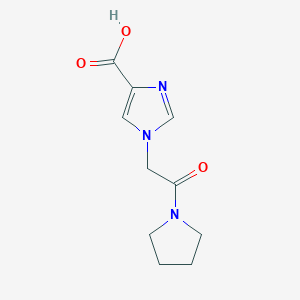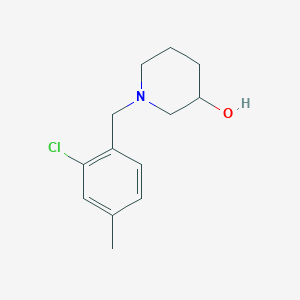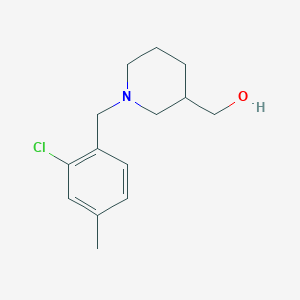
1-(5-溴-2-羟基苄基)氮杂环丁烷-3-羧酸
描述
1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H12BrNO3 and its molecular weight is 286.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性化合物合成
该化合物是合成蛋白氨基酸和非蛋白氨基酸以及其他生物活性含氮化合物的通用结构单元 。其结构允许创建受限的氨基酸衍生物,这对于开发新的药物至关重要。
折叠体研究
该化合物中溴取代的碳中心对于折叠体应用特别有用 。折叠体是类似于肽、核酸和寡糖的序列特异性寡聚体,它们折叠成定义明确的三维结构。该化合物可用于创建新的构象受限的折叠体。
药物设计和发现
在药物设计领域,杂交方法通常利用像1-(5-溴-2-羟基苄基)氮杂环丁烷-3-羧酸这样的化合物来开发有效的抗癌剂 。该化合物的官能团使其成为与其他药效团偶联的候选化合物,以增强治疗效果。
有机合成反应
该化合物的苄基位置具有反应活性,允许进行各种有机反应,例如自由基溴化、亲核取代和氧化 。这些反应是有机合成中的基础,导致具有潜在科学应用的多种衍生物。
药物研究
氮杂环丁烷及其衍生物,包括该化合物,在药物研究中具有价值 。由于其独特的结构特征,它们可用于开发具有改善的药代动力学和药效学特性的新药。
农药研究
1-(5-溴-2-羟基苄基)氮杂环丁烷-3-羧酸的结构属性使其成为开发新型农药的候选化合物 。可以探索其衍生物作为杀虫剂或除草剂的潜力,从而促进更有效的农业实践。
作用机制
Mode of Action
The compound could interact with its target through various mechanisms, such as competitive inhibition, where the compound competes with a natural substrate for binding to the enzyme or receptor .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could inhibit or enhance the pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size could influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular metabolism to alterations in signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily driven by the considerable ring strain of the azetidine ring, which makes it highly reactive This reactivity allows it to participate in various biochemical processes, including enzyme inhibition and activation
Cellular Effects
1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, while its effect on gene expression can alter the production of specific proteins . Additionally, its influence on cellular metabolism can affect the overall energy balance and metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of 1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid involves its binding interactions with biomolecules. The compound’s azetidine ring allows it to bind to specific enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression, further influencing cellular processes. The exact molecular targets and pathways affected by this compound are still being studied, but its potential for modulating biochemical pathways is promising .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to changes in its effectiveness and impact on cellular function . Long-term studies in both in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of 1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . Understanding the dosage thresholds and the compound’s safety profile is crucial for its potential therapeutic applications .
Metabolic Pathways
1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s impact on these pathways can lead to changes in cellular metabolism and energy balance
Transport and Distribution
The transport and distribution of 1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . Understanding these interactions is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects .
Subcellular Localization
1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization patterns can influence the compound’s effectiveness and its impact on cellular processes .
属性
IUPAC Name |
1-[(5-bromo-2-hydroxyphenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c12-9-1-2-10(14)7(3-9)4-13-5-8(6-13)11(15)16/h1-3,8,14H,4-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZODCJUXXUBFDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)Br)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


